4-Methoxybenzylmagnesium chloride

Catalog No.
S1902161
CAS No.
38769-92-5
M.F
C8H9ClMgO
M. Wt
180.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzylmagnesium chloride

CAS Number

38769-92-5

Product Name

4-Methoxybenzylmagnesium chloride

IUPAC Name

magnesium;1-methanidyl-4-methoxybenzene;chloride

Molecular Formula

C8H9ClMgO

Molecular Weight

180.91 g/mol

InChI

InChI=1S/C8H9O.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

UDWJEJINASVQGJ-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

COC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]

4-Methoxybenzylmagnesium chloride is an organomagnesium compound characterized by the molecular formula C8H9ClMgOC_8H_9ClMgO and a molecular weight of approximately 180.91 g/mol. It is commonly encountered as a solution in tetrahydrofuran (THF) and is known for its distinctive brown to yellow color. The compound is classified under Grignard reagents, which are pivotal in organic synthesis due to their nucleophilic properties. Its structure features a methoxy group attached to a benzyl moiety, making it a versatile reagent in various

  • MBzCl is flammable and reacts violently with water. It is also irritating to the skin, eyes, and respiratory system [].
  • Avoid contact with skin, eyes, and clothing. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator [].

Organic Synthesis

-MBzMgCl acts as a one-carbon homologue of the more common benzyl Grignard reagent (PhCH2MgCl). The presence of a methoxy group (OCH3) at the para position of the phenyl ring in 4-MBzMgCl offers several advantages:

  • Enhanced Nucleophilicity: The electron-donating nature of the methoxy group increases the negative charge density on the carbenyl carbon, making 4-MBzMgCl a more nucleophilic reagent compared to benzyl Grignard []. This translates to faster reaction rates and potentially higher yields in some reactions.
  • Regioselectivity: The methoxy group can influence the regioselectivity of certain reactions. For instance, in Friedel-Crafts alkylations, the electron-donating effect of the methoxy group can direct the electrophile towards the ortho and para positions of the aromatic ring, leading to regioisomeric products.

These properties make 4-MBzMgCl a valuable reagent for various organic synthesis applications, including:

  • Synthesis of Alcohols: 4-MBzMgCl reacts with carbonyl compounds (aldehydes and ketones) to form primary or secondary alcohols after subsequent aqueous workup []. The presence of the methoxy group can be further elaborated to generate various functionalities.
  • Formation of Carbon-Carbon Bonds: 4-MBzMgCl can participate in various carbon-carbon bond-forming reactions, such as Negishi coupling and Kumada-Corriu coupling, leading to the construction of complex organic molecules [, ].

  • Nucleophilic Substitution: It can react with carbonyl compounds to form alcohols after hydrolysis. For instance, when reacted with aldehydes or ketones, it produces corresponding alcohols.
  • Coupling Reactions: This compound can engage in coupling reactions with various electrophiles, including aryl halides, leading to the formation of biaryl compounds.
  • Formation of Alcohols: Upon hydrolysis, 4-methoxybenzylmagnesium chloride can yield 4-methoxybenzyl alcohol, showcasing its utility in alcohol synthesis.

These reactions highlight its role as a key intermediate in organic synthesis, particularly in the construction of complex molecular architectures .

The synthesis of 4-methoxybenzylmagnesium chloride typically involves the reaction of 4-methoxybenzyl chloride with magnesium metal in an anhydrous solvent such as THF or diethyl ether. The general procedure is as follows:

  • Preparation of Magnesium Turnings: Ensure that magnesium turnings are dry and free from oxidation.
  • Addition of 4-Methoxybenzyl Chloride: Under inert atmosphere conditions (e.g., nitrogen or argon), add 4-methoxybenzyl chloride to the magnesium turnings.
  • Solvent Addition: Add THF to the mixture while stirring gently.
  • Reaction Monitoring: Allow the reaction to proceed until the formation of the Grignard reagent is complete, indicated by the cessation of gas evolution.
  • Storage: The resulting solution should be stored under inert conditions to prevent reaction with moisture .

4-Methoxybenzylmagnesium chloride has several applications within organic chemistry:

  • Synthesis of Alcohols: It serves as a reagent for synthesizing various alcohols from carbonyl compounds.
  • Pharmaceutical Chemistry: Its derivatives may be explored for potential pharmaceutical applications due to their structural similarities with bioactive compounds.
  • Material Science: It can be utilized in polymer chemistry for synthesizing new materials through coupling reactions.

These applications underscore its importance as a versatile reagent in both academic research and industrial settings .

Several compounds share structural similarities with 4-methoxybenzylmagnesium chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzylmagnesium chlorideC7H7ClMgC_7H_7ClMgLacks methoxy group; commonly used Grignard reagent
2-Methoxybenzylmagnesium chlorideC8H9ClMgOC_8H_9ClMgOHas methoxy group at the ortho position; alters reactivity
3-Methoxybenzylmagnesium chlorideC8H9ClMgOC_8H_9ClMgOMethoxy group at the meta position; different sterics
Phenylmagnesium bromideC6H5BrMgC_6H_5BrMgContains bromine instead of chlorine; used similarly

These comparisons highlight the unique positioning of the methoxy group in influencing reactivity and selectivity in

Hydrogen Bond Acceptor Count

3

Exact Mass

180.0192343 g/mol

Monoisotopic Mass

180.0192343 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-16

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